molecular formula C15H22ClNO3 B4438551 4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride

Cat. No.: B4438551
M. Wt: 299.79 g/mol
InChI Key: PVAFDJDFYSKPGK-SQQVDAMQSA-N
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Description

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride is an organic compound with a complex structure that includes a morpholine ring and a methoxyphenoxy group

Properties

IUPAC Name

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-17-14-4-6-15(7-5-14)19-11-3-2-8-16-9-12-18-13-10-16;/h2-7H,8-13H2,1H3;1H/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAFDJDFYSKPGK-SQQVDAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC=CCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C=C/CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with but-2-enyl bromide to form 4-(4-methoxyphenoxy)but-2-ene. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the but-2-enyl group can be reduced to form saturated compounds.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenoxybut-2-enylmorpholine, while reduction of the double bond can produce 4-(4-methoxyphenoxy)butylmorpholine.

Scientific Research Applications

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine exerts its effects involves interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)but-2-enylamine: Similar structure but with an amine group instead of a morpholine ring.

    4-(4-methoxyphenoxy)but-2-enylpiperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine is unique due to the presence of both the morpholine ring and the methoxyphenoxy group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The morpholine ring enhances the compound’s solubility and stability, while the methoxyphenoxy group contributes to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride

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